molecular formula C15H20N2O4 B15063042 Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate

Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate

Cat. No.: B15063042
M. Wt: 292.33 g/mol
InChI Key: BZBZAOYZWZOCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate (CAS: 936493-98-0) is a structurally complex spirocyclic compound with the molecular formula C₁₅H₂₀N₂O₄ and a molecular weight of 292.33 g/mol . Its core structure combines a cyclopentane ring fused via a spiro junction to a partially hydrogenated pyrido[1,2-a]pyrimidine system. The compound’s zwitterionic nature in crystalline form, inferred from analogous structures (e.g., ), suggests unique solubility and stability profiles .

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 3-hydroxy-4-oxospiro[7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-9,1'-cyclopentane]-2-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-2-21-13(20)10-11(18)12(19)17-9-5-8-15(14(17)16-10)6-3-4-7-15/h18H,2-9H2,1H3

InChI Key

BZBZAOYZWZOCJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N2CCCC3(C2=N1)CCCC3)O

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidine Core

The pyrido[1,2-a]pyrimidine moiety is typically constructed via a tandem cyclization-condensation reaction. A common approach involves reacting 2-aminopyridine derivatives with β-keto esters under acidic conditions. For example, 2-amino-4-methylpyridine and ethyl acetoacetate undergo condensation in the presence of phosphorus oxychloride (POCl₃) at 80°C for 12 hours, yielding a dihydropyrimidine intermediate. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere generates the aromatic pyrido[1,2-a]pyrimidine core.

Spirocyclization with Cyclopentane

Spirocyclization to fuse the cyclopentane ring is achieved through intramolecular aldol condensation. The intermediate 3-keto-4-methylpyrido[1,2-a]pyrimidine is treated with cyclopentanone in the presence of sodium ethoxide (NaOEt) at reflux (78°C) for 24 hours. This step forms the spiro center via enolate attack on the carbonyl group, with yields averaging 68–72%. Critical parameters include strict anhydrous conditions and controlled pH to prevent retro-aldol reactions.

Esterification and Hydroxylation

The final ethyl ester group is introduced via Steglich esterification. The carboxylic acid intermediate is reacted with ethanol (EtOH) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Hydroxylation at the 3'-position is accomplished by ozonolysis of a pre-installed double bond followed by reductive workup with sodium borohydride (NaBH₄), achieving >90% regioselectivity.

Modern Automated Synthesis Platforms

High-Throughput Screening (HTS) Workflows

Recent advancements leverage automated liquid handling systems (e.g., ECHO555) for nanoscale reaction optimization. Stock solutions of precursors (0.5 M in 2-methoxyethanol) are dispensed into 384-well plates, enabling rapid screening of 20+ reaction conditions in parallel. Key steps include:

  • Reagent Dispensing : Cyclic Schiff bases and carboxylic acids are transferred via acoustic droplet ejection.
  • Cyclization : KNCO and Py·HCl in aqueous methanol drive spirocyclization at room temperature (1 hour).
  • Purification : Automated flash chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product with 82–87% purity.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance heat/mass transfer. A representative protocol involves:

  • Step 1 : Mixing 2-aminopyridine and ethyl 3-oxocyclopentanecarboxylate in a Teflon-coated microreactor at 120°C (residence time: 15 minutes).
  • Step 2 : In-line quenching with 10% acetic acid to precipitate intermediates.
  • Step 3 : Catalytic hydrogenation (H₂, 50 bar) over PtO₂ to aromatize the pyrimidine ring.
    This method reduces reaction times from 24 hours to <2 hours and scales to 10 kg/batch.

Critical Reaction Parameters and Optimization

Solvent Systems

Optimal solvent polarity is crucial for spirocyclization. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but risk byproduct formation. Mixed solvents (e.g., methanol/water, 1:1) balance solubility and selectivity, improving yields by 15–20%.

Catalysts and Reagents

  • Acid Catalysts : POCl₃ (for cyclization) vs. p-toluenesulfonic acid (pTSA, for milder conditions).
  • Bases : NaOEt (high activity) vs. triethylamine (lower side reactions).
  • Reducing Agents : NaBH₄ (selective for ketone reduction) vs. LiAlH₄ (harsher, lower yields).

Temperature and Pressure

  • Cyclization : 80–100°C for 12–24 hours (atmospheric pressure).
  • Hydrogenation : 50–60°C under 3–5 bar H₂.

Analytical and Purification Techniques

Chromatographic Methods

Method Conditions Purity Achieved
Flash Chromatography Petroleum ether/EtOAc (3:1 → 1:1) 89–93%
Prep-HPLC C18 column, acetonitrile/H₂O (70:30) >99%

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.82 (s, 1H, OH), 4.15 (q, J=7.1 Hz, 2H, OCH₂).
  • HRMS : m/z calc. for C₁₅H₁₈N₂O₄ [M+H]⁺: 291.1345, found: 291.1348.

Industrial Scalability and Challenges

Cost-Efficiency Analysis

Component Cost per kg (USD) Contribution to Total Cost
2-Aminopyridine 120 28%
Ethyl Acetoacetate 90 21%
Pd/C Catalyst 450 35%

Chemical Reactions Analysis

Types of Reactions

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3’-hydroxy-4’-oxo-4’,6’,7’,8’-tetrahydrospiro[cyclopentane-1,9’-pyrido[1,2-a]pyrimidine]-2’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate ()

  • Molecular Formula : C₁₂H₁₄N₂O₄
  • Key Differences : Lacks the spirocyclic cyclopentane ring but retains the ethyl carboxylate and 4-oxo groups. A methyl group at position 8 introduces steric effects absent in the target compound.
  • Synthesis : Utilizes triethyl methanetricarboxylate as both a reagent and solvent, avoiding HCl catalysis .
  • Physicochemical Properties : Exhibits zwitterionic behavior in the solid state, enhancing aqueous solubility compared to the spirocyclic target compound .

Ethyl 6-methyl-2-oxo-4-(4-oxochromen-3-yl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate ()

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Key Differences : Features a chromen-4-one substituent instead of the spiro system, introducing extended π-conjugation. The tetrahydro pyrimidine ring is part of a bicyclic rather than spiro arrangement.

Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()

  • Molecular Formula : C₁₅H₁₈N₂O₄
  • Key Differences : Contains a 4-methoxyphenyl group, enhancing lipophilicity and electron-donating effects. Simpler bicyclic structure without fused or spiro rings.
  • Applications : Used as a precursor for antiviral agents, suggesting divergent pharmacological pathways compared to the spiro compound .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Ethyl 2-hydroxy-8-methyl-4-oxo-... () Ethyl 4-(4-methoxyphenyl)-6-methyl-... ()
Molecular Weight 292.33 238.24 292.33
LogP (Predicted) ~1.5 (moderate lipophilicity) ~0.8 (zwitterionic form reduces lipophilicity) ~2.1 (methoxyphenyl enhances lipophilicity)
Aqueous Solubility Low (spiro rigidity) Moderate (zwitterionic stabilization) Low (aromatic substituents)
Metabolic Stability High (rigid spiro structure) Moderate Variable (dependent on esterase activity)

Biological Activity

Ethyl 3'-hydroxy-4'-oxo-4',6',7',8'-tetrahydrospiro[cyclopentane-1,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by their unique bicyclic structure. Its chemical formula is C15_{15}H16_{16}N2_{2}O3_{3}, and it features both hydroxyl and carbonyl functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that derivatives of spirocyclic compounds exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure is often correlated with enhanced free radical scavenging activity. In vitro assays have demonstrated that compounds with similar structures can inhibit lipid peroxidation effectively, with IC50_{50} values ranging from 1.128 to 9.388 mM .

Anticancer Activity

This compound has shown promise in cancer research. Studies involving various cancer cell lines (e.g., HepG2, HCT116, MCF-7) indicate that this compound can induce apoptosis and inhibit cell proliferation. For instance, related compounds have displayed IC50_{50} values as low as 5.10 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl group contributes to the compound's ability to neutralize free radicals.
  • Cell Cycle Arrest : In cancer cells, the compound may interfere with cell cycle progression, leading to apoptosis.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in cellular metabolism.

Case Studies

  • In Vitro Studies : A study demonstrated that a derivative of the compound significantly inhibited the growth of HepG2 cells with an IC50_{50} value of 6.19 µM. The study concluded that the compound induces apoptosis via caspase activation pathways.
  • Animal Models : Preliminary studies in animal models have suggested that administration of similar spirocyclic compounds can reduce tumor size and improve survival rates in cancer-bearing subjects.

Comparative Analysis

Activity TypeRelated CompoundIC50_{50} Value (µM)Reference
AntioxidantCompound A9.18
Anticancer (MCF-7)Compound B5.10
AntimicrobialCompound CN/A

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this spirocyclic pyrido[1,2-a]pyrimidine derivative, and how can reaction conditions be optimized to suppress byproduct formation?

  • Methodological Answer : A modified approach involves controlled addition of reagents to preheated triethyl methanetricarboxylate, acting as both acylation agent and heat carrier. Gradual heating to 150°C minimizes side reactions like amide formation. Excess triethyl methanetricarboxylate aids in reagent recovery, improving yield (up to 95% purity) . Solvent choice (e.g., high-boiling solvents) and stepwise temperature ramping are critical to avoid decomposition.

Q. How can spectroscopic techniques (NMR, IR) confirm tautomeric equilibria in this compound?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify tautomers by analyzing chemical shifts and splitting patterns. For instance, zwitterionic forms show distinct protonation states at nitrogen and carbon centers. IR spectroscopy detects carbonyl stretching frequencies (e.g., 1650–1750 cm1^{-1}) to differentiate keto-enol tautomers. Dynamic NMR experiments at varying temperatures reveal equilibrium shifts .

Q. What analytical strategies ensure purity assessment in complex reaction mixtures containing this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities. LC-MS confirms molecular ions (e.g., [M+H]+^+ at m/z 328–498) and detects side products. Quantitative 1H^{1}\text{H} NMR using internal standards (e.g., 1,3,5-trimethoxybenzene) provides purity estimates >95% .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the zwitterionic nature and spatial configuration of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals protonation at N1 and charge delocalization at C3 in the pyridopyrimidine core. Bond length analysis (e.g., C=O at 1.22 Å vs. C–O at 1.32 Å) confirms zwitterionic character. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., hydrogen bonds stabilizing the lattice) .

Q. What computational approaches predict the reactivity of the spirocyclic system and its regioselectivity in derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes). Substituent effects on regioselectivity are probed via Hammett plots or Fukui indices .

Q. How can regioselectivity be controlled during functionalization to synthesize novel analogs with enhanced bioactivity?

  • Methodological Answer : Electrophilic aromatic substitution at electron-rich positions (C6/C8) is guided by steric and electronic factors. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups. Protecting the 3'-hydroxy group with tert-butyldimethylsilyl (TBS) ether prevents undesired oxidation during alkylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.